Enantiomeric Identity via Optical Rotation
The optical rotation of the (+)-enantiomer, (+)-(1S,2S,5R)-neomenthyl acetate (CAS 2552-91-2), is reported as [α]20/D +48° (c = 8 in benzene) . Under the same conditions, (-)-(1R,2R,5S)-neomenthyl acetate must exhibit an optical rotation of approximately −48° (c = 8 in benzene), a fundamental requirement of enantiomeric relationship. This chiral identity is critical for regulatory-grade reference standard applications [1].
| Evidence Dimension | Specific optical rotation [α]20/D |
|---|---|
| Target Compound Data | Approximately −48° (c = 8, benzene) [inferred from enantiomer] |
| Comparator Or Baseline | (+)-(1S,2S,5R)-Neomenthyl acetate (CAS 2552-91-2): [α]20/D +48° (c = 8, benzene) |
| Quantified Difference | Opposite sign; magnitude approximately 48° |
| Conditions | c = 8 g/100 mL in benzene at 20 °C, sodium D-line |
Why This Matters
For procurement of a chiral reference standard, the sign and magnitude of optical rotation are the primary identity confirmation parameters; selecting the wrong enantiomer invalidates chiral method validation and regulatory submissions.
- [1] SynZeal Research. (-)-Neomenthyl Acetate (CAS 146502-80-9) Product Information: supplied with detailed characterization data compliant with regulatory guideline; can be used as reference standards with traceability against pharmacopeial standards (USP or EP). View Source
